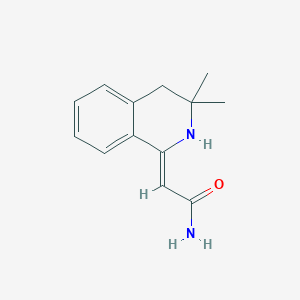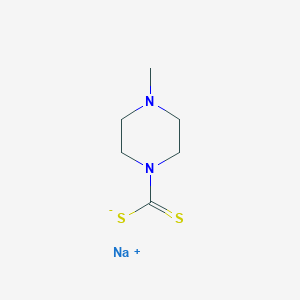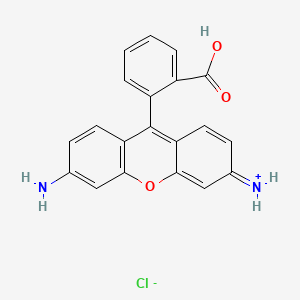![molecular formula C20H20N2O4 B7759640 2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol CAS No. 5475-99-0](/img/structure/B7759640.png)
2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiropyran-based photochromic dyes involves a three-step reaction with a sulfonate group as a water-soluble group . Moreover, N-alkyl or aryl groups of variable size are introduced into the dyes to tailor the substantivity towards wool fiber . The chemical structures are confirmed by 1H-NMR and mass spectrum .Molecular Structure Analysis
The molecular structure of “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” is complex and involves several functional groups. The structure includes a spiro[chromene-2,2’-indolin] core, which is a common feature of spiropyran-based photochromic dyes .Chemical Reactions Analysis
Upon UV irradiation, the CIE chromaticity coordinates of the photochromism wools dyed with these dyes shift from the white region to the red or blue region . A complete reset from the colored state to the colorless state can be achieved by thermal annealing .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” include a molecular weight of 352.384, a density of 1.36±0.1 g/cm3 (20 ºC 760 Torr), a melting point of 164-165ºC, and water solubility of Insuluble (9.1E-5 g/L) (25 ºC) .Applications De Recherche Scientifique
Colorimetric Probe for Cyanide Ions : This compound was used as a selective probe for colorimetric detection of cyanide ions in cassava leaves. It showed a vivid color change upon addition of cyanide ions, making it useful for qualitative and quantitative analysis of cyanide content in food sources (Pattaweepaiboon et al., 2020).
Study of Isomeric Forms : Research on the isomeric forms of this compound revealed insights into its behavior in solution, contributing to the understanding of its reactivity and applications in synthesis (Arsenov et al., 1975).
Crystal Structure Characterization : The crystal structure of related spiropyran compounds was characterized, providing important information about their physical and chemical properties (Zou et al., 2004).
Photochromic Latexes : The compound was utilized in the preparation of photochromic latexes via emulsion polymerization. This application is significant in the field of material science, especially for materials that respond to light (Zhang et al., 2018).
Fluorescent Polymer Nanoparticles : It was used in the fabrication of dual-color photoswitchable fluorescent polymer nanoparticles, which are promising for bioimaging and data storage applications (Chen et al., 2017).
Near-IR Fluorescence Switch Molecules : The compound has been used in the synthesis of molecules with potential applications in near-infrared fluorescence switch technology, important for optical data storage and imaging (Doddi et al., 2015).
Mécanisme D'action
Target of Action
The primary target of the compound, also known as 1-(2-Hydroxyethyl)-3,3-dimethylindolino-6’-nitrobenzopyrylospiran, is the atomic thin channel of a MoS2 field-effect transistor (FET) . The compound is deposited on this channel and its photoisomerization and thermal reactions are explored through the analysis of the FET property .
Mode of Action
The compound exhibits photochromic behavior, undergoing a photoisomerization reaction upon exposure to UV light . This reaction changes the compound from its spiropyran (SP) form to its merocyanine (MC) form . This change is observed as a clear shift of the threshold voltage in the drain-current vs gate-voltage plot . The compound can be reset from its MC form back to its SP form through thermal annealing . Additionally, the injection of green light can revert the FET property to its original condition .
Biochemical Pathways
The compound’s action involves the photoisomerization and thermal reaction pathways . These pathways are influenced by the compound’s interaction with the atomic thin channel of a MoS2 field-effect transistor . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .
Pharmacokinetics
The compound’s conversion rate in a controllable temperature range has been calculated based on the estimated activation energy of 90 kj/mol for the reset process . This suggests that the compound’s bioavailability may be influenced by temperature and other environmental factors.
Result of Action
The result of the compound’s action is a shift in the threshold voltage in the drain-current vs gate-voltage plot of a MoS2 field-effect transistor . This shift is due to the change of the compound from its SP form to its MC form . The compound’s chemical state can be maintained and switched in a designated time period, demonstrating the possibility of this system in logical operation applications .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as light and temperature . UV light triggers the compound’s photoisomerization from its SP form to its MC form . Thermal annealing or the injection of green light can revert the compound back to its SP form . The compound’s conversion rate in a controllable temperature range has been calculated, suggesting that temperature is a key factor influencing the compound’s action .
Orientations Futures
The future directions of research on “2-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)ethanol” and similar compounds could involve improving their water solubility and substantivity to natural fibers, which would expand their applications in the garment industry . Additionally, further exploration of the chemical reactions of photoisomerization and thermal reaction of these photochromic dyes could lead to the development of materials for optical sensors and more complex optical information processing .
Propriétés
IUPAC Name |
2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20/h3-10,13,23H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJPKPQMQFZPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970075 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5475-99-0 | |
| Record name | 2-(3',3'-Dimethyl-6-nitrospiro[1-benzopyran-2,2'-indol]-1'(3'H)-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80970075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



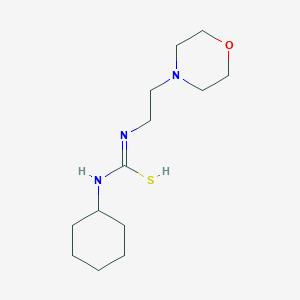
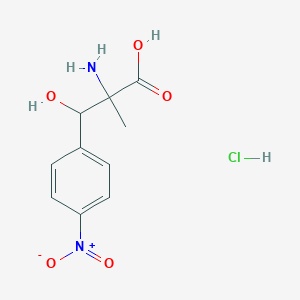
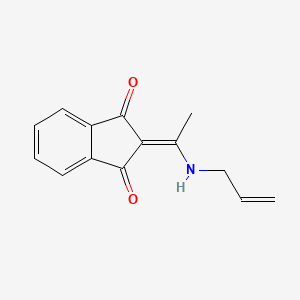
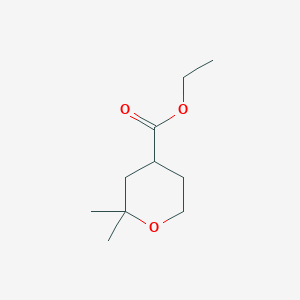
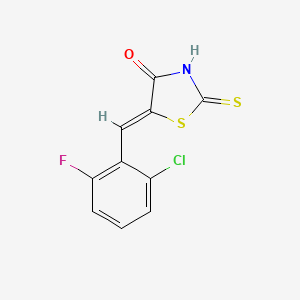
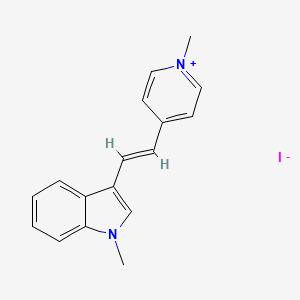
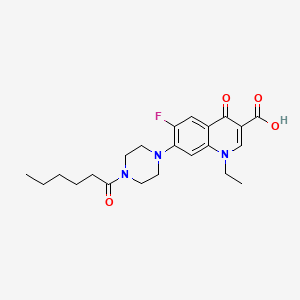
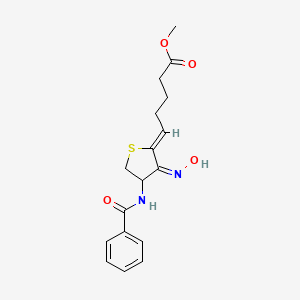
![1,3,3-Trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3H-indolium (I-)](/img/structure/B7759605.png)


